molecular formula C18H12N4O5S B6554219 7-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040632-58-3

7-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No. B6554219
CAS RN: 1040632-58-3
M. Wt: 396.4 g/mol
InChI Key: BSBZVUGKLRHRKP-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry . The 1,3-benzodioxol-5-yl group is a common motif in natural products and pharmaceuticals, known for its potential biological activities . The pyrazolo[1,5-d][1,2,4]triazin-4-one moiety is a heterocyclic component that could contribute to the compound’s potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzodioxol and pyrazolotriazine) and a furan ring. These rings, along with the sulfanyl and oxoethyl linkers, would contribute to the overall shape and electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxoethyl group could potentially undergo reduction reactions, and the sulfanyl group could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar, although the oxoethyl and sulfanyl groups would introduce some polarity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. The presence of multiple aromatic rings could allow for pi-stacking interactions with biological macromolecules, while the polar groups could form hydrogen bonds .

Safety and Hazards

Without specific experimental data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S/c23-13(10-3-4-15-16(6-10)27-9-26-15)8-28-18-20-19-17(24)12-7-11(21-22(12)18)14-2-1-5-25-14/h1-7H,8-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBZVUGKLRHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-8-(furan-2-yl)pyrazolo[1,5-d][1,2,4]triazinone

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